

validating the integrity of RNA precipitated with linear polyacrylamide

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Compound of Interest

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Validating RNA Integrity: A Comparative Guide to Co-Precipitants

For researchers, scientists, and drug development professionals, ensuring the integrity of isolated RNA is paramount for the accuracy and reliability of downstream applications such as RT-qPCR, RNA sequencing, and microarray analysis. The precipitation step is critical for concentrating and purifying RNA, often requiring a co-precipitant to enhance the recovery of low-concentration samples. This guide provides an objective comparison of **Linear Polyacrylamide** (LPA) and other common co-precipitants, supported by experimental data, to aid in the selection of the most appropriate method for validating RNA integrity.

The Critical Role of Co-Precipitants in RNA Precipitation

Alcohol precipitation of nucleic acids can be inefficient for dilute solutions or small RNA species. Co-precipitants are inert molecules that form a precipitate with the nucleic acids, aiding in the visualization and recovery of the pellet. The ideal co-precipitant should not interfere with downstream enzymatic reactions, be free of nucleic acid contamination, and ensure the recovery of high-quality, intact RNA. The most commonly used co-precipitants include **Linear Polyacrylamide** (LPA), glycogen, and yeast tRNA.

Comparative Analysis of Co-Precipitant Performance

Linear Polyacrylamide (LPA) has emerged as a superior choice for many applications due to its synthetic nature, which eliminates the risk of biological contamination present in other co-precipitants.[1][2]

A key concern with biologically derived co-precipitants like glycogen is the potential for nucleic acid contamination. A study by Bartram et al. (2009) investigated commercially available glycogen and LPA preparations and found detectable levels of DNA and RNA contamination in several glycogen lots, whereas all tested LPA samples were free of such contamination.[3][4][5] This intrinsic purity of LPA is a significant advantage in sensitive downstream applications where contaminating nucleic acids could lead to false-positive results.

In terms of recovery efficiency, the same study demonstrated that there was no significant difference in the recovery of DNA when using either LPA or glycogen as a co-precipitant.[3][4] While this study focused on DNA, the chemical principles of precipitation are similar for RNA. Another study focusing on miRNA recovery also showed comparable performance between LPA and glycogen.[6]

Table 1: Quantitative Comparison of Co-Precipitants for Nucleic Acid Precipitation

Feature	Linear Polyacrylamide (LPA)	Glycogen	Yeast tRNA
Source	Synthetic	Biological (e.g., oysters, mussels)[3]	Biological
Nucleic Acid Contamination	None detected[3][4][5]	Can contain pg/ μ L of DNA and ng/ μ L of RNA[3][4][5]	Is a source of nucleic acids
Recovery Efficiency	High, comparable to glycogen for nucleic acids[3][4]	High[7]	High
Interference with A260/280	No[1]	No	Yes
Interference with A260/230	No	Can lower the ratio, indicating potential contamination[8][9]	Yes
Downstream Enzyme Inhibition	No[2]	Generally no, but contamination can be an issue	Can inhibit some enzymes
Pellet Visibility	Forms a distinct pellet	Forms a distinct pellet	Forms a distinct pellet

Experimental Protocols

RNA Precipitation with Linear Polyacrylamide (LPA)

This protocol describes the precipitation of RNA from an aqueous solution using LPA as a co-precipitant.

Materials:

- RNA sample in RNase-free water or buffer
- Linear Polyacrylamide (LPA)**, 20 mg/mL solution

- 3 M Sodium Acetate, pH 5.2 (RNase-free)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold, prepared with RNase-free water)
- RNase-free microcentrifuge tubes
- Microcentrifuge

Procedure:

- To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
- Add 1 μ L of 20 mg/mL LPA solution for a typical precipitation.
- Mix the solution gently by vortexing.
- Add 2.5 to 3 volumes of ice-cold 100% ethanol.
- Mix thoroughly by inverting the tube several times.
- Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, overnight incubation is recommended.
- Centrifuge at 12,000 - 16,000 x g for 15-30 minutes at 4°C.
- Carefully decant the supernatant without disturbing the pellet. The LPA pellet should be visible as a small white speck.
- Wash the pellet by adding 500 μ L of ice-cold 70% ethanol.
- Centrifuge at 12,000 - 16,000 x g for 5 minutes at 4°C.
- Carefully decant the 70% ethanol.
- Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as it can be difficult to resuspend.

- Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

RNA Integrity Validation

The integrity of the precipitated RNA should be assessed before downstream applications.

1. Spectrophotometry (A260/A280 and A260/A230 Ratios):

- Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm, 280 nm, and 230 nm.
- A260/A280 ratio: Should be between 1.8 and 2.1 for pure RNA. A lower ratio may indicate protein contamination.
- A260/A230 ratio: Should be greater than 1.8. A lower ratio can indicate contamination with salts, phenol, or other organic compounds.[\[8\]](#)

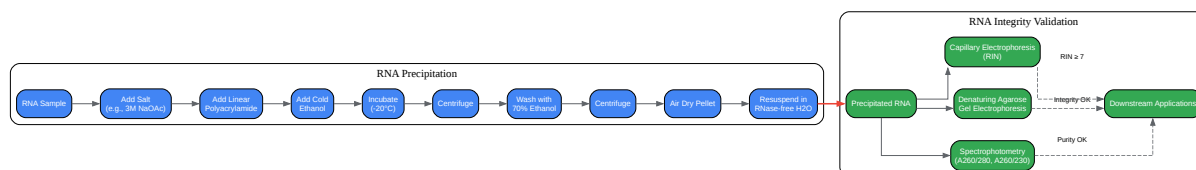
2. Denaturing Agarose Gel Electrophoresis:

- Run the RNA sample on a 1-1.5% denaturing agarose gel.
- For intact total RNA from eukaryotic samples, two distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA) should be visible. The intensity of the 28S band should be approximately twice that of the 18S band.
- RNA degradation will appear as a smear below the rRNA bands.

3. Capillary Electrophoresis (e.g., Agilent Bioanalyzer):

- This method provides a quantitative measure of RNA integrity, the RNA Integrity Number (RIN).
- The RIN is calculated based on the entire electrophoretic trace and ranges from 1 (completely degraded) to 10 (fully intact).
- A RIN value of 7 or higher is generally recommended for most downstream applications.[\[7\]](#)

Workflow and Pathway Diagrams



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Caption: Workflow for RNA precipitation with LPA and subsequent integrity validation.

Conclusion

Validating the integrity of precipitated RNA is a critical checkpoint in molecular biology workflows. While several co-precipitants are available, **Linear Polyacrylamide** (LPA) offers significant advantages over its biological counterparts. Its synthetic origin guarantees the absence of nucleic acid contamination, a crucial factor for sensitive downstream analyses.[3][4][5] Experimental data indicates that LPA provides recovery yields comparable to glycogen, making it a reliable and pure alternative.[3][4] For researchers aiming to ensure the highest quality and integrity of their RNA samples, LPA is a highly recommended co-precipitant. The choice of co-precipitant, coupled with rigorous integrity assessment using methods like capillary electrophoresis, will ultimately contribute to more accurate and reproducible experimental outcomes.

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